N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic small molecule characterized by a hybrid structure combining an indoline core, a cyclopentanecarbonyl moiety, and a m-tolyl methanesulfonamide group. The 6-position of the indoline is linked to a methanesulfonamide group bearing a meta-methyl-substituted phenyl (m-tolyl) ring, which may influence solubility and target engagement.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-5-4-6-17(13-16)15-28(26,27)23-20-10-9-18-11-12-24(21(18)14-20)22(25)19-7-2-3-8-19/h4-6,9-10,13-14,19,23H,2-3,7-8,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCSYUGECZLZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide” typically involves multiple steps, including the formation of the indolinyl core, the introduction of the cyclopentanecarbonyl group, and the attachment of the methanesulfonamide group. Common synthetic routes may include:
Step 1: Formation of the indolinyl core through cyclization reactions.
Step 2: Introduction of the cyclopentanecarbonyl group via acylation reactions.
Step 3: Attachment of the methanesulfonamide group through sulfonamide formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide” may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used. For example, oxidation of the indolinyl group may yield an indole derivative, while reduction of the cyclopentanecarbonyl group may yield a cyclopentanol derivative.
Scientific Research Applications
“N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide” would depend on its specific interactions with molecular targets and pathways. This may involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological activities and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with CB2-selective ligands and cannabinoid inverse agonists. Below is a detailed comparison with three key analogs: Sch225336, SR141716A, and SR144528 (structures and activities detailed in ).
Structural Comparison
Core Scaffold :
- Target Compound : Indoline ring with cyclopentanecarbonyl and m-tolyl sulfonamide substituents.
- Sch225336 : Bis-sulfone phenyl core with methoxy and methoxyphenyl sulfonyl groups .
- SR141716A/SR144528 : Pyrazole carboxamide scaffolds with chlorophenyl and bicyclic substituents .
Key Substituents: The target’s m-tolyl sulfonamide contrasts with Sch225336’s methoxyphenyl sulfonyl groups, which are critical for CB2 selectivity. The cyclopentanecarbonyl group in the target introduces rigidity absent in SR compounds, which feature flexible piperidine or bicyclic moieties.
Pharmacological Comparison
*Calculated based on structural formula.
- Receptor Affinity and Selectivity :
Sch225336 and SR144528 exhibit high CB2 selectivity, while SR141716A is CB1-specific. The target compound’s m-tolyl sulfonamide and indoline scaffold may favor CB2 binding, but its selectivity ratio remains uncharacterized. - Functional Activity: Unlike SR141716A and SR144528 (established inverse agonists), the target’s activity is undefined.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The indoline core may confer resistance to oxidative metabolism relative to SR compounds’ pyrazole rings, which are prone to CYP450-mediated degradation.
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound notable for its potential biological activities. Its unique structure combines an indolinyl core, a cyclopentanecarbonyl group, and a methanesulfonamide moiety, which may confer distinct pharmacological properties. This compound has garnered interest in medicinal chemistry and pharmaceuticals, particularly for its potential applications in antitumor therapies and other biological pathways.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Structural Components
- Indolinyl Group : Provides a scaffold for biological activity.
- Cyclopentanecarbonyl Group : May influence the compound's interaction with biological targets.
- Methanesulfonamide Group : Often associated with bioactivity in medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Antitumor Activity
Research indicates that compounds with similar structures may exhibit antitumor properties. For instance, studies on indolinyl derivatives have shown promising results against cancer cell lines, suggesting that this compound could also possess such activities .
In Vitro Studies
In vitro studies are essential for evaluating the efficacy of this compound. Preliminary data suggest that it may inhibit cell proliferation in specific cancer cell lines, although detailed studies are required to elucidate its full potential and mechanism of action.
Table: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Indolinyl derivative | Potential antitumor activity |
| Indole-3-carbinol | Indole derivative | Anticancer effects |
| Methanesulfonamide | Sulfonamide derivative | Antimicrobial properties |
The unique combination of functional groups in this compound may confer distinct biological activities compared to other similar compounds.
Q & A
Q. Q1. What are the key structural features of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide, and how do they influence its reactivity?
The compound combines an indoline core substituted with a cyclopentanecarbonyl group at the 1-position and a methanesulfonamide moiety linked to a meta-tolyl group at the 6-position. The sulfonamide group (-SO₂NH-) enhances hydrogen-bonding potential, while the cyclopentanecarbonyl group introduces steric bulk, affecting binding affinity to biological targets. The meta-tolyl group contributes lipophilicity, influencing solubility and membrane permeability .
Q. Q2. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves:
Indoline functionalization : Cyclopentanecarbonyl chloride reacts with indoline under basic conditions (e.g., NaH/DMF) to form the 1-substituted indoline intermediate.
Sulfonamide coupling : The indoline intermediate reacts with 1-(m-tolyl)methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Key considerations include solvent choice (e.g., THF or DMF for solubility) and temperature control (0–25°C) to minimize side reactions .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclopentanecarbonyl chloride, NaH, DMF, 0°C → RT | 65–75 | 90–95 |
| 2 | 1-(m-tolyl)methanesulfonyl chloride, TEA, THF | 50–60 | 85–90 |
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from:
- Metabolic instability : The cyclopentanecarbonyl group may undergo hydrolysis in vivo, reducing efficacy. Stability assays (e.g., liver microsome testing) can identify degradation pathways .
- Off-target effects : Use proteomic profiling (e.g., kinase panels) to identify unintended interactions. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to primary vs. secondary targets .
Q. Q4. What strategies optimize the compound’s selectivity for cyclooxygenase-2 (COX-2) over COX-1, given its sulfonamide structure?
- Substituent tuning : Replace the meta-tolyl group with a para-fluoro substituent to enhance COX-2 affinity.
- Molecular dynamics simulations : Analyze sulfonamide interactions with COX-2’s hydrophobic pocket (e.g., Val523, Ser530) to guide structural modifications .
Q. Table 2: COX-1/COX-2 Selectivity Ratios
| Modification | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio |
|---|---|---|---|
| Parent compound | 12.5 | 0.8 | 15.6 |
| Para-fluoro analog | 18.3 | 0.5 | 36.6 |
Q. Q5. How do spectroscopic techniques (NMR, IR) validate the compound’s purity and structural integrity?
- ¹H NMR : Key peaks include the indoline NH (δ 8.2–8.5 ppm), sulfonamide SO₂NH (δ 10.1–10.3 ppm), and cyclopentane CH₂ (δ 1.5–2.0 ppm). Impurities like unreacted indoline appear as doublets at δ 6.8–7.2 ppm .
- FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹. Absence of OH stretches (3200–3600 cm⁻¹) indicates anhydrous conditions during synthesis .
Q. Q6. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Q. Q7. How can researchers address low aqueous solubility during formulation for in vivo studies?
- Co-solvent systems : Use PEG-400/water (70:30) to enhance solubility (up to 1.2 mg/mL).
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40–50% in rodent models .
Data Analysis and Experimental Design
Q. Q8. What statistical methods are appropriate for analyzing dose-response data in anti-inflammatory assays?
- Nonlinear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50 values.
- ANOVA with Tukey’s post-hoc test : Compare treatment groups (e.g., 1–100 µM) to control for significance (p < 0.05) .
Q. Q9. How should researchers design studies to evaluate the compound’s potential as a TRPV1 antagonist?
Q. Q10. What analytical methods detect degradation products under accelerated stability conditions (40°C/75% RH)?
- UPLC-MS/MS : Identify hydrolyzed products (e.g., free indoline) using a C18 column and ESI+ ionization.
- Forced degradation studies : Acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions reveal susceptibility of the sulfonamide and cyclopentanecarbonyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
